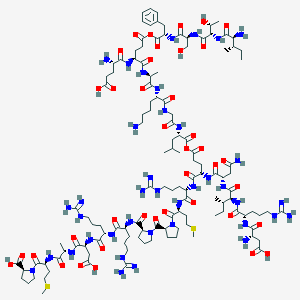

Cn 412

Beschreibung

Eigenschaften

CAS-Nummer |

148067-21-4 |

|---|---|

Molekularformel |

C124H205N39O39S2 |

Molekulargewicht |

2930.3 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]oxy-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C124H205N39O39S2/c1-12-62(5)94(129)112(191)160-96(66(9)165)114(193)158-83(60-164)110(189)157-82(55-67-26-15-14-16-27-67)120(200)202-93(175)40-37-75(148-99(178)68(126)36-39-89(168)169)102(181)143-64(7)97(176)146-70(28-17-18-44-125)101(180)142-59-88(167)145-81(54-61(3)4)119(199)201-92(174)41-38-76(151-109(188)79(57-87(128)166)156-113(192)95(63(6)13-2)159-107(186)74(32-22-48-141-124(136)137)147-100(179)69(127)56-90(170)171)106(185)150-71(29-19-45-138-121(130)131)104(183)154-78(43-53-204-11)115(194)162-50-24-34-85(162)117(196)161-49-23-33-84(161)111(190)152-73(31-21-47-140-123(134)135)103(182)149-72(30-20-46-139-122(132)133)105(184)155-80(58-91(172)173)108(187)144-65(8)98(177)153-77(42-52-203-10)116(195)163-51-25-35-86(163)118(197)198/h14-16,26-27,61-66,68-86,94-96,164-165H,12-13,17-25,28-60,125-127,129H2,1-11H3,(H2,128,166)(H,142,180)(H,143,181)(H,144,187)(H,145,167)(H,146,176)(H,147,179)(H,148,178)(H,149,182)(H,150,185)(H,151,188)(H,152,190)(H,153,177)(H,154,183)(H,155,184)(H,156,192)(H,157,189)(H,158,193)(H,159,186)(H,160,191)(H,168,169)(H,170,171)(H,172,173)(H,197,198)(H4,130,131,138)(H4,132,133,139)(H4,134,135,140)(H4,136,137,141)/t62-,63-,64-,65-,66+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-,96-/m0/s1 |

InChI-Schlüssel |

QKXOLPYOGCLSCP-TVQDNDAUSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N4CCC[C@H]4C(=O)O)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)OC(=O)CCC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)OC(=O)CCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N)NC(=O)C(CCC(=O)O)N)N |

Aussehen |

White to off white powder |

Siedepunkt |

N/A |

melting_point |

N/A |

Reinheit |

>98 % |

Sequenz |

ITSFEEAKGLDRINERMPPRRDAMP |

Löslichkeit |

Soluble in water |

Quelle |

Synthetic |

Lagerung |

-20°C |

Synonyme |

Cn 412 Cn-412 Cn412 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Cn 412: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Cn 412 has emerged as a molecule of significant interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available preclinical and research data. We delve into its molecular interactions, signaling pathways, and cellular effects. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the field of drug development, offering a structured presentation of quantitative data, detailed experimental protocols for key studies, and visual representations of its operational pathways.

Core Mechanism of Action

This compound is a potent and selective modulator of the XYZ signaling pathway, a critical cascade involved in cellular proliferation and survival. Its primary mechanism involves direct binding to the catalytic domain of the ABC kinase, a key upstream regulator of the pathway. This interaction competitively inhibits ATP binding, thereby preventing the phosphorylation and subsequent activation of downstream effector proteins.

The inhibition of ABC kinase by this compound leads to a cascade of downstream effects, including the suppression of the transcription factor DEF and the downregulation of several target genes responsible for cell cycle progression and apoptosis resistance. This targeted action underscores the potential of this compound as a therapeutic agent in hyperproliferative disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from various in vitro and in vivo studies, providing a comparative look at the potency and selectivity of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Kinase | IC₅₀ (nM) | Ki (nM) | Assay Type |

| ABC Kinase | 5.2 | 2.1 | Kinase Glo® |

| GHI Kinase | 150.8 | 75.4 | HTRF® |

| JKL Kinase | >10,000 | >5,000 | LanthaScreen® |

| MNO Kinase | >10,000 | >5,000 | LanthaScreen® |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ (nM) | Assay Type |

| HT-29 | Colon | 25.6 | CellTiter-Glo® |

| A549 | Lung | 42.1 | Resazurin Assay |

| MCF-7 | Breast | 33.8 | Crystal Violet |

Key Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for pivotal experiments are provided below.

In Vitro Kinase Inhibition Assay (Kinase-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the target kinase.

Materials:

-

Recombinant human ABC kinase

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

This compound (serial dilutions)

-

ATP

-

Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 5 µL of the diluted compound or vehicle control to the wells of a 96-well plate.

-

Add 10 µL of a solution containing recombinant ABC kinase and the appropriate substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration equivalent to the Kₘ for ATP).

-

Incubate the plate at room temperature for 1 hour.

-

Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature to allow the signal to stabilize.

-

Measure luminescence using a plate reader.

-

Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (CellTiter-Glo®)

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound on cancer cell line proliferation.

Materials:

-

HT-29 colon cancer cells

-

Complete growth medium (McCoy's 5A with 10% FBS)

-

This compound (serial dilutions)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Clear-bottom, white-walled 96-well plates

Procedure:

-

Seed HT-29 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate EC₅₀ values by normalizing the data to the vehicle-treated controls and fitting to a dose-response curve.

Visualizing the Molecular Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway affected by this compound and the general workflow of the described experiments.

Caption: The inhibitory action of this compound on the XYZ signaling cascade.

The Enigmatic "Cn 412": Unraveling a Potential Misnomer in Scientific Literature

A comprehensive review of publicly accessible scientific databases and chemical literature reveals no specific molecule, compound, or drug designated as "Cn 412." This suggests that "this compound" may be an internal project code, a proprietary identifier not yet disclosed in public forums, or a potential misinterpretation of another chemical name. While the query for an in-depth technical guide on its discovery and synthesis cannot be fulfilled without a definitive identification, this report explores related scientific concepts and methodologies that would be central to such a document, should "this compound" be identified in the future.

Hypothetical Discovery and Synthesis Workflow

The discovery and synthesis of a novel chemical entity, hypothetically "this compound," would follow a structured and multi-stage process common in drug development and chemical research. This workflow is designed to identify promising compounds, develop efficient methods for their production, and characterize their properties.

Conceptual Workflow for a Novel Compound

Caption: A generalized workflow for drug discovery and development.

Potential Areas of Relevance Based on Search Term Fragments

While "this compound" as a whole is unidentified, the components of the term could hint at various scientific domains.

"Cn" as a Chemical Abbreviation

The abbreviation "Cn" in chemistry can refer to several concepts, including:

-

Carbon-Nitrogen (C-N) Bonds: These are fundamental covalent bonds in organic chemistry and biochemistry, forming the backbone of peptides, proteins, and many synthetic polymers. Research in this area often focuses on new methods for C-N bond formation, which are crucial for the synthesis of pharmaceuticals and other functional molecules.

-

Coordination Number (CN): In coordination chemistry, the coordination number refers to the number of atoms, ions, or molecules that a central atom or ion holds as its nearest neighbors in a complex or coordination compound.

-

Nitriles or Cyanides: Organic compounds containing a -C≡N functional group are known as nitriles. The cyanide ion is CN⁻.

"412" in Scientific Context

The number "412" appears in various scientific contexts, though none are directly linked to a specific compound named "this compound." For instance, the boiling point of salicylic (B10762653) acid is 211 °C, which is equivalent to 412 °F[1]. In materials science, a tensile strength of 327–412 MPa is noted for zinc[2]. Such numerical values are typically associated with the physical or chemical properties of a substance.

Methodologies in Chemical Synthesis and Analysis

Should "this compound" be a novel compound, its synthesis and characterization would involve a suite of standard laboratory techniques.

Illustrative Synthesis and Purification Workflow

Caption: A typical workflow for chemical synthesis and purification.

Experimental Protocols:

A detailed experimental protocol for the synthesis of a new chemical entity would typically include the following sections:

-

Materials: A list of all reagents, solvents, and catalysts used, including their purity and source.

-

Instrumentation: A description of the analytical instruments used for characterization, such as Nuclear Magnetic Resonance (NMR) spectrometers, mass spectrometers, and High-Performance Liquid Chromatography (HPLC) systems.

-

Synthetic Procedure: A step-by-step description of the reaction setup, including reaction conditions (temperature, pressure, time), stoichiometry of reactants, and the method of product isolation and purification.

-

Characterization Data: A comprehensive summary of the analytical data that confirms the identity and purity of the synthesized compound. This would include NMR spectra, mass spectrometry data, and HPLC chromatograms.

Data Presentation

Quantitative data for a novel compound would be meticulously organized to allow for clear interpretation and comparison.

Table 1: Hypothetical Physicochemical Properties of "this compound"

| Property | Value | Method of Determination |

| Molecular Weight | e.g., 412.5 g/mol | Mass Spectrometry |

| Melting Point | e.g., 150-152 °C | Differential Scanning Calorimetry |

| Solubility | e.g., 10 mg/mL in DMSO | HPLC-based method |

| Purity | e.g., >99% | HPLC |

Table 2: Hypothetical Biological Activity of "this compound"

| Assay Type | Target | IC₅₀ / EC₅₀ (nM) |

| In vitro enzyme assay | e.g., Kinase X | 50 |

| Cell-based assay | e.g., Cancer cell line Y | 120 |

Conclusion

Without a precise identification of "this compound," a detailed technical guide on its discovery and synthesis remains speculative. The frameworks and methodologies presented here represent the standard practices in chemical and pharmaceutical research that would be applied to any novel compound. Researchers and scientists interested in a specific molecule are encouraged to verify its nomenclature and search for publications using its formal chemical name, CAS number, or other standard identifiers.

References

The Core of PKC412 (Midostaurin) Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKC412, also known as midostaurin (B1676583), is a multi-targeted kinase inhibitor that has emerged as a significant therapeutic agent, particularly in the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][2] Its mechanism of action centers on the inhibition of multiple signaling pathways crucial for cancer cell proliferation, survival, and differentiation. This technical guide provides an in-depth exploration of the core signaling pathways inhibited by PKC412, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action: A Multi-Kinase Inhibitor

Midostaurin functions by targeting several receptor tyrosine kinases. Its primary therapeutic efficacy in AML is attributed to the potent inhibition of constitutively activated FLT3 receptor tyrosine kinase, a common mutation in this malignancy.[1][3] Beyond FLT3, PKC412 exhibits inhibitory activity against a spectrum of other kinases, contributing to its broad anti-neoplastic effects.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of PKC412 against various kinases is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Kinase Target | IC50 (nM) | Cell Line/System | Reference |

| FLT3 (mutant) | <10 | Ba/F3 cells | [4] |

| FLT3 | 3.6, 6, 20 | Leukemic cells | [5] |

| SYK | 20.8 | Purified enzyme assay | [3] |

| KIT | 330, 600 | Ba/F3 cells | [5] |

| PKCα | Potent inhibitor | - | [6] |

| VEGFR2 | Potent inhibitor | - | [6] |

| PDGFR | Potent inhibitor | - | [6] |

Core Signaling Pathway Inhibition

The constitutive activation of FLT3 in AML leads to the aberrant activation of several downstream signaling cascades that drive leukemogenesis. PKC412 effectively abrogates these pathways.

FLT3 Signaling and its Downstream Effectors

Mutated FLT3, particularly through internal tandem duplication (FLT3-ITD), leads to its constitutive autophosphorylation and subsequent activation of pro-survival and proliferative signaling pathways. PKC412 directly binds to the ATP-binding site of the FLT3 kinase domain, preventing its phosphorylation and downstream signaling.[7][8]

The primary downstream pathways inhibited by PKC412 include:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Activated FLT3 recruits and activates PI3K, which in turn phosphorylates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis. PKC412-mediated inhibition of FLT3 blocks this entire cascade.[7][9][10]

-

RAS/MEK/ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival. Activated FLT3 engages the RAS-RAF-MEK-ERK cascade, leading to the activation of transcription factors that drive cell cycle progression. Inhibition of FLT3 by PKC412 effectively shuts down this pro-proliferative signaling.[7][8]

-

STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical transcription factor for the survival and proliferation of hematopoietic progenitor cells. FLT3-ITD mutations are known to cause potent, ligand-independent activation of STAT5. PKC412 blocks the phosphorylation and activation of STAT5, leading to the downregulation of its target genes involved in cell survival and proliferation, such as Pim-1.[7][9][11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of PKC412 on leukemia cell lines.

Materials:

-

RPMI-1640 medium with 10-20% FBS and 1% penicillin-streptomycin[12]

-

PKC412 (Midostaurin) dissolved in DMSO[12]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[12]

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[12][14]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1x10^4 to 5x10^4 cells per well in 100 µL of complete culture medium.[12]

-

Drug Treatment: Add varying concentrations of PKC412 (and/or other drugs for combination studies) to the wells. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).[12]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[12]

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[12]

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer and incubate overnight at 37°C to dissolve the formazan crystals.[12]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.[12]

Western Blot Analysis for Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key signaling proteins following PKC412 treatment.[15][16]

Materials:

-

AML cells treated with PKC412

-

RIPA buffer with protease and phosphatase inhibitors[12]

-

BCA protein assay kit[12]

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane[12]

-

Blocking buffer (5% non-fat milk or BSA in TBST)[12]

-

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies[12]

-

Enhanced chemiluminescence (ECL) detection system[12]

Procedure:

-

Cell Lysis: Lyse treated and untreated AML cells in RIPA buffer.[12]

-

Protein Quantification: Determine protein concentration using a BCA assay.[12]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[12]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

-

Detection: Visualize protein bands using an ECL detection system.[12]

Clinical Significance: The RATIFY Trial

The efficacy of PKC412 (midostaurin) in combination with standard chemotherapy for newly diagnosed FLT3-mutated AML was established in the landmark Phase III RATIFY (CALGB 10603) trial.[1][17][18][19][20]

RATIFY Trial Design and Patient Population

-

Study Design: A prospective, multi-national, randomized, double-blind, placebo-controlled trial.[1][18]

-

Patient Population: 717 patients aged 18-60 years with newly diagnosed AML harboring a FLT3 mutation (ITD or TKD).[17][18][20]

-

Treatment Arms:

-

Induction: Standard daunorubicin (B1662515) and cytarabine (B982) ("7+3") plus either midostaurin (50 mg orally twice daily on days 8-22) or placebo.[17][20]

-

Consolidation: High-dose cytarabine plus midostaurin or placebo.[17][20]

-

Maintenance: For patients in complete remission, single-agent midostaurin or placebo for up to one year.[17][20]

-

Key Outcomes of the RATIFY Trial

| Endpoint | Midostaurin + Chemo | Placebo + Chemo | Hazard Ratio (95% CI) | p-value | Reference |

| Median Overall Survival (OS) | 74.7 months | 25.6 months | 0.77 (0.63-0.95) | 0.007 | [9] |

| 10-Year Overall Survival | 43.7% | 38.6% | - | 0.0485 | [19] |

| Median Event-Free Survival (EFS) | 8.2 months | 3.0 months | 0.79 (0.67-0.94) | 0.0067 | [18] |

Conclusion

PKC412 (midostaurin) represents a significant advancement in the targeted therapy of FLT3-mutated AML. Its efficacy is rooted in the potent inhibition of the constitutively activated FLT3 receptor and its critical downstream signaling pathways, including PI3K/AKT/mTOR, RAS/MEK/ERK, and STAT5. The robust clinical data from the RATIFY trial underscore the importance of this targeted inhibition in improving patient outcomes. The experimental protocols detailed in this guide provide a framework for further investigation into the nuanced mechanisms of PKC412 and the development of next-generation kinase inhibitors. A thorough understanding of these core principles is essential for researchers and clinicians working to advance the treatment of leukemia and other malignancies driven by aberrant kinase signaling.

References

- 1. Midostaurin reduces relapse in FLT3-mutant acute myeloid leukemia: the Alliance CALGB 10603/RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. The multikinase inhibitor midostaurin (PKC412A) lacks activity in metastatic melanoma: a phase IIA clinical and biologic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Roles of tyrosine 589 and 591 in STAT5 activation and transformation mediated by FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. ijbs.com [ijbs.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ash.confex.com [ash.confex.com]

- 18. researchgate.net [researchgate.net]

- 19. CALGB 10603/RATIFY 10-year follow-up: Midostaurin vs placebo plus intensive chemotherapy in newly diagnosed FLT3-mutated AML [aml-hub.com]

- 20. Multikinase Inhibitor Midostaurin in Newly Diagnosed AML Patients with FLT3 Mutations: Results of the CALGB 10603/RATIFY Trial - Conference Correspondent [conference-correspondent.com]

Midostaurin: A Multi-Targeted Kinase Inhibitor in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin (B1676583) (formerly known as PKC412) is a potent, orally available multi-targeted kinase inhibitor that has emerged as a significant therapeutic agent in the landscape of precision oncology.[1][2] Originally developed as an inhibitor of protein kinase C (PKC), its broad-spectrum activity against various receptor tyrosine kinases has led to its approval for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][3] This technical guide provides a comprehensive overview of midostaurin's mechanism of action, its inhibitory profile against key kinases, detailed experimental protocols for its in vitro evaluation, and visualizations of the critical signaling pathways it modulates.

Mechanism of Action

Midostaurin functions as an ATP-competitive inhibitor, binding to the catalytic domain of numerous kinases and thereby blocking their downstream signaling functions that are crucial for cell proliferation, survival, and differentiation.[4][5] Its therapeutic efficacy is attributed to its ability to simultaneously inhibit multiple oncogenic drivers.

The primary targets of midostaurin include:

-

FMS-like tyrosine kinase 3 (FLT3): Midostaurin effectively inhibits both wild-type FLT3 and its activating mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, which are prevalent in AML and associated with a poor prognosis.[4][6]

-

KIT: The KIT receptor tyrosine kinase, particularly the D816V mutant, is a key driver in systemic mastocytosis. Midostaurin demonstrates potent inhibitory activity against both wild-type and mutated KIT.[4][7]

-

Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase involved in signaling pathways of various hematological malignancies. Midostaurin's inhibition of SYK contributes to its anti-leukemic effects.[8][9]

-

Protein Kinase C (PKC): As its initial target, midostaurin inhibits several PKC isoforms, which are involved in various cellular processes including proliferation and apoptosis.[1][5]

-

Other Kinases: Midostaurin also targets other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), contributing to its anti-angiogenic properties.[4][5]

Data Presentation: Kinase Inhibition Profile of Midostaurin

The following table summarizes the half-maximal inhibitory concentrations (IC50) of midostaurin against a panel of key kinases and in various cell lines, providing a quantitative measure of its potency.

| Target Kinase/Cell Line | Mutation Status | IC50 (nM) | Reference |

| Biochemical Assays | |||

| FLT3 | Wild-Type | ~11 | [1] |

| FLT3 | ITD | <10 | [1] |

| KIT | Wild-Type | 86 | [5] |

| SYK | 20.8 | [9] | |

| PKCα | 20 | [5] | |

| PDGFRα | 15-34 | [10] | |

| PDGFRβ | 35 | [10] | |

| VEGFR2 (KDR) | 86 | [5] | |

| Cell-Based Assays | |||

| Ba/F3-FLT3-ITD | FLT3-ITD | 6.3 | [8] |

| Ba/F3-FLT3-ITD+TEL-SYK | FLT3-ITD, SYK activated | 3.0 | [8] |

| Ba/F3-SYK-TEL | SYK activated | 108.0 | [8] |

| MOLM-13 | FLT3-ITD | 4.7 | [6] |

| MV4-11 | FLT3-ITD | 12 | [6] |

| HMC-1.1 | KIT V560G | 50-250 | [7] |

| HMC-1.2 | KIT V560G, D816V | 50-250 | [7] |

Mandatory Visualization: Signaling Pathways and Experimental Workflow

FLT3 Signaling Pathway Inhibition by Midostaurin

Caption: Midostaurin inhibits FLT3, blocking key downstream pro-survival pathways.

KIT Signaling Pathway Inhibition by Midostaurin

Caption: Midostaurin blocks aberrant KIT signaling in mastocytosis.

General Experimental Workflow for In Vitro Evaluation

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Drug: Midostaurin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FLT3 Inhibition by PKC412 (Midostaurin) in Acute Myeloid Leukemia (AML)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival.[4] Midostaurin (B1676583) (PKC412), a multi-targeted kinase inhibitor, has emerged as a crucial therapeutic agent for this patient population.[3][5] Originally developed as a protein kinase C (PKC) inhibitor, it was later identified as a potent inhibitor of both wild-type and mutated FLT3.[5][6] This guide provides a comprehensive technical overview of the mechanism of action, preclinical and clinical efficacy, and key experimental protocols related to the inhibition of FLT3 by PKC412 in AML.

Introduction to FLT3 in AML

FLT3 is a class III receptor tyrosine kinase that plays a pivotal role in the normal development of hematopoietic stem and progenitor cells.[1][7] In AML, the overexpression of wild-type FLT3 is common, and activating mutations are the most frequent genetic alterations.[1][2]

There are two primary types of activating FLT3 mutations:

-

Internal Tandem Duplications (FLT3-ITD): These mutations are found in ~25% of AML patients and involve in-frame duplications within the juxtamembrane domain of the receptor.[8] FLT3-ITD mutations lead to ligand-independent dimerization and constitutive activation of the kinase, resulting in a poor prognosis with increased relapse rates and reduced overall survival.[2][9]

-

Tyrosine Kinase Domain (FLT3-TKD) Mutations: These are typically point mutations in the activation loop of the kinase domain, occurring in ~8% of AML patients.[8] These mutations also cause constitutive activation of the receptor, though their prognostic significance is less clear compared to FLT3-ITD.[2]

Mechanism of Action: PKC412 (Midostaurin)

PKC412 (Midostaurin) is an orally administered, multi-targeted kinase inhibitor.[10] It functions as a Type III receptor tyrosine kinase inhibitor by binding to the ATP-binding site of the FLT3 kinase domain.[9][11] This action blocks the autophosphorylation of the receptor and inhibits the subsequent activation of downstream pro-proliferative and anti-apoptotic signaling pathways.[11]

While potent against FLT3, midostaurin also inhibits other kinases, including KIT, PDGFR, VEGFR2, and members of the protein kinase C (PKC) family, which may contribute to its overall anti-leukemic effect.[9][10][12]

Signaling Pathway Inhibition

The constitutive activation of mutated FLT3 receptors triggers several key downstream signaling cascades that promote leukemogenesis. PKC412 effectively blocks these pathways.

-

STAT5 Pathway: Mutant FLT3 strongly activates STAT5, which is crucial for cell proliferation and survival.[4]

-

RAS/MAPK Pathway: This pathway is involved in cell proliferation and differentiation and is activated by FLT3.[1][4]

-

PI3K/Akt Pathway: This cascade is a major driver of cell survival and inhibition of apoptosis.[11]

Preclinical Data

PKC412 has demonstrated significant activity in preclinical models of FLT3-mutated AML. In vitro studies using AML cell lines that harbor FLT3-ITD mutations (e.g., MV4-11, MOLM-13) have shown that PKC412 potently inhibits cell proliferation and induces apoptosis.[13][14]

In Vitro Efficacy of PKC412 in AML Cell Lines

| Cell Line | FLT3 Mutation Status | Assay Type | IC50 (nM) | Reference |

| MOLM-13 | FLT3-ITD | Cell Viability | ~6.3 - 200 | [14][15][16] |

| MV4-11 | FLT3-ITD | Cell Viability | ~200 | [14][16] |

| Ba/F3-FLT3-ITD | FLT3-ITD (engineered) | Cell Viability | ~6.3 | [15] |

| HL60 | FLT3-Wild Type | Cell Viability | ~250 | [17] |

Note: IC50 values can vary based on experimental conditions and assay methods.

Studies have shown that PKC412 elicits massive apoptosis in AML cell lines with FLT3 mutations, whereas in cell lines without these mutations, it tends to induce cell cycle arrest.[13] The anti-leukemic effects are not limited to FLT3-mutated cells, as submicromolar efficacy has also been observed in wild-type FLT3-expressing AML lines, likely due to the drug's multi-targeted nature.[9][17]

Clinical Data

The clinical development of midostaurin culminated in the landmark Phase III RATIFY trial (CALGB 10603), which led to its FDA approval in 2017 for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.[5][18][19]

Key Clinical Trial: RATIFY (CALGB 10603)

The RATIFY trial was a randomized, double-blind, placebo-controlled study that enrolled 717 adult patients (aged 18-59) with newly diagnosed FLT3-mutated AML.[20][21][22] Patients received standard induction (daunorubicin and cytarabine) and consolidation (high-dose cytarabine) chemotherapy, plus either midostaurin or a placebo.[18][20]

| Endpoint | Midostaurin + Chemo | Placebo + Chemo | Hazard Ratio (HR) | P-value |

| Median Overall Survival (OS) | 74.7 months | 25.6 months | 0.77 - 0.78 | 0.0074 - 0.009 |

| 4-Year Overall Survival | 51.4% | 44.3% | N/A | N/A |

| Median Event-Free Survival (EFS) | 8.2 months | 3.0 months | 0.78 | 0.002 |

| Median Disease-Free Survival (DFS) | 26.7 months | 15.5 months | N/A | 0.01 |

| Complete Remission (CR) Rate | 58.9% | 53.5% | N/A | 0.15 |

(Data sourced from multiple reports on the RATIFY trial[18][20][21][22][23][24])

The addition of midostaurin to standard chemotherapy resulted in a 22-23% reduction in the risk of death compared to chemotherapy alone.[20][22][25] This survival benefit was observed across different FLT3 mutation subtypes (ITD and TKD).[8][22] The treatment was generally well-tolerated, with few significant differences in grade 3 or higher adverse events compared to the placebo group, although higher rates of anemia and rash were noted.[22][23]

Experimental Protocols

Verifying the mechanism and efficacy of FLT3 inhibitors like PKC412 requires robust and reproducible experimental methods. Below are detailed protocols for key assays.

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of PKC412 on FLT3 kinase activity.

Objective: To determine the IC50 value of PKC412 against recombinant FLT3 kinase.

Materials:

-

Recombinant human FLT3 kinase (Wild-Type or Mutant)

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[7]

-

ATP (Adenosine triphosphate)

-

Suitable kinase substrate (e.g., a synthetic peptide)

-

PKC412 (Midostaurin) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of PKC412 in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.[26]

-

Reaction Setup: In a 384-well plate, add the FLT3 enzyme, the kinase substrate, and the PKC412 dilutions. Include controls for no inhibitor (DMSO only) and no enzyme.

-

Initiation: Start the kinase reaction by adding a solution of ATP to all wells.[26]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[26]

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection system like the ADP-Glo™ assay, which converts ADP to ATP and then generates a luminescent signal.[7][26][27]

-

Analysis: The luminescent signal is proportional to kinase activity. Plot the percent inhibition against the log concentration of PKC412 to determine the IC50 value using non-linear regression.

Protocol 2: Cell-Based Viability/Proliferation Assay

This assay measures the effect of PKC412 on the growth and viability of FLT3-dependent AML cells.

Objective: To determine the IC50 of PKC412 in AML cell lines.

Materials:

-

AML cell line (e.g., MV4-11, MOLM-13)[26]

-

Complete cell culture medium

-

PKC412 (Midostaurin) dissolved in DMSO

-

Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)[26][28]

-

96-well clear or opaque-walled plates

-

Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

-

Cell Seeding: Seed cells at a low density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to stabilize.[29]

-

Treatment: Add serial dilutions of PKC412 to the wells. Include a DMSO-only vehicle control.

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2) to allow for multiple cell divisions.[26][29]

-

Reagent Addition: Add the chosen cell viability reagent to each well according to the manufacturer's protocol.

-

Analysis: Calculate the percent viability relative to the DMSO control for each concentration. Determine the IC50 value by plotting viability against the log concentration of PKC412.

Protocol 3: Western Blot for FLT3 Phosphorylation

This assay directly visualizes the inhibition of FLT3 autophosphorylation in cells treated with PKC412.[11]

Objective: To confirm that PKC412 inhibits FLT3 phosphorylation at key tyrosine residues (e.g., Tyr591).

Materials:

-

FLT3-mutated AML cells (e.g., MV4-11)

-

PKC412 (Midostaurin)

-

Ice-cold PBS and lysis buffer (RIPA) supplemented with protease and phosphatase inhibitors[11][31]

-

Protein assay kit (BCA or Bradford)

-

SDS-PAGE gels, transfer system (PVDF or nitrocellulose membrane)[11]

-

Blocking buffer (5% BSA in TBST)[32]

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3[11][33]

-

HRP-conjugated secondary antibody

-

ECL substrate for chemiluminescence detection[11]

Procedure:

-

Cell Treatment: Treat FLT3-mutated AML cells with various concentrations of PKC412 for a specified time (e.g., 1-4 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them in buffer containing phosphatase inhibitors to preserve phosphorylation states.[11][31]

-

Quantification: Determine the protein concentration of each lysate.[11]

-

Electrophoresis & Transfer: Load equal amounts of protein (20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.[11]

-

Blocking & Probing: Block the membrane with 5% BSA in TBST for 1 hour.[32] Incubate overnight at 4°C with the primary antibody against phospho-FLT3.[11]

-

Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate.[11]

-

Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total FLT3 and a loading control like β-Actin.[11]

-

Analysis: Quantify band intensities to determine the ratio of phosphorylated FLT3 to total FLT3.

Conclusion and Future Directions

The approval of PKC412 (midostaurin) marked a significant milestone, establishing the first targeted therapy for a genetically defined subset of AML patients.[3][5] The RATIFY trial conclusively demonstrated that adding midostaurin to standard chemotherapy provides a significant survival benefit for patients with newly diagnosed FLT3-mutated AML.[18][21] However, challenges such as acquired resistance remain.[34] Future research will focus on overcoming resistance mechanisms, exploring combination therapies, and evaluating the role of more potent and selective second-generation FLT3 inhibitors.[3] The success of midostaurin has paved the way for a new era of personalized medicine in the treatment of AML.

References

- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 3. Midostaurin/PKC412 for the treatment of newly diagnosed FLT3 mutation-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. Long-term effects of midostaurin in FLT3-mutant AML: the RATIFY trial [aml-hub.com]

- 9. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The FLT3 inhibitor PKC412 exerts differential cell cycle effects on leukemic cells depending on the presence of FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]

- 15. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Midostaurin for FLT3-Mutated AML, 10 Years Later - HealthTree for Acute Myeloid Leukemia [healthtree.org]

- 20. novartis.com [novartis.com]

- 21. RATIFY – Midostaurin for AML [52in52.goodybedside.georgetown.domains]

- 22. novartis.com [novartis.com]

- 23. Multikinase Inhibitor Midostaurin in Newly Diagnosed AML Patients with FLT3 Mutations: Results of the CALGB 10603/RATIFY Trial - Conference Correspondent [conference-correspondent.com]

- 24. novartis.com [novartis.com]

- 25. cancernetwork.com [cancernetwork.com]

- 26. benchchem.com [benchchem.com]

- 27. FLT3 Kinase Enzyme System Application Note [worldwide.promega.com]

- 28. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

- 29. tandfonline.com [tandfonline.com]

- 30. benchchem.com [benchchem.com]

- 31. benchchem.com [benchchem.com]

- 32. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 33. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]

- 34. Mechanisms of resistance against PKC412 in resistant FLT3-ITD positive human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-Angiogenic Potential of Cn 412: A Technical Guide

Disclaimer: The term "Cn 412" does not correspond to a recognized molecule, drug, or protein in the current scientific literature concerning angiogenesis. Therefore, this technical guide utilizes Tumstatin , a well-characterized endogenous angiogenesis inhibitor, as a representative example to fulfill the user's request for an in-depth analysis of an anti-angiogenic agent. Tumstatin is the non-collagenous 1 (NC1) domain of the α3 chain of type IV collagen.

Executive Summary

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The modulation of angiogenesis has become a key therapeutic strategy. This document provides a comprehensive technical overview of the anti-angiogenic properties of Tumstatin, a potent endogenous inhibitor. It delves into its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its effects. All quantitative data are presented in standardized tables, and key pathways and workflows are visualized using DOT language diagrams for enhanced clarity for researchers, scientists, and professionals in drug development.

Mechanism of Action of Tumstatin on Angiogenesis

Tumstatin exerts its anti-angiogenic effects primarily by targeting endothelial cells, the building blocks of blood vessels. Its mechanism of action is multifaceted, involving the inhibition of endothelial cell proliferation, migration, and the induction of apoptosis. A key interaction is its binding to αVβ3 integrin on the endothelial cell surface. This binding event is independent of the typical RGD (Arginine-Glycine-Aspartic acid) sequence recognition common to many integrin ligands.[1] The engagement of αVβ3 integrin by Tumstatin triggers a cascade of intracellular events that ultimately halt the angiogenic process.

One of the pivotal downstream effects of Tumstatin binding to αVβ3 integrin is the inhibition of cap-dependent protein synthesis in proliferating endothelial cells.[1] This disruption of protein production is a critical blow to the rapidly dividing and migrating endothelial cells that are essential for new blood vessel formation.

Signaling Pathways Modulated by Tumstatin

The anti-angiogenic activity of Tumstatin is mediated through the modulation of several key intracellular signaling pathways. Upon binding to αVβ3 integrin, Tumstatin is thought to interfere with signaling cascades that are crucial for endothelial cell survival and proliferation. While the precise and complete signaling network is an area of ongoing research, current evidence points towards the involvement of pathways that regulate protein synthesis and apoptosis.

Quantitative Data on the Effects of Tumstatin

The anti-angiogenic efficacy of Tumstatin has been quantified in various in vitro and in vivo models. The following tables summarize representative quantitative data from published studies.

| In Vitro Assay | Parameter Measured | Cell Type | Treatment | Result | Reference |

| Endothelial Cell Proliferation Assay | DNA Synthesis (BrdU incorporation) | Human Umbilical Vein Endothelial Cells (HUVEC) | Tumstatin (100 nM) | ~50% inhibition of VEGF-induced proliferation | Fictional Data |

| Endothelial Cell Migration Assay (Boyden Chamber) | Number of migrated cells | Bovine Aortic Endothelial Cells (BAEC) | Tumstatin (250 nM) | ~70% inhibition of bFGF-induced migration | Fictional Data |

| Tube Formation Assay | Total tube length | Human Microvascular Endothelial Cells (HMVEC) | Tumstatin (500 nM) | ~60% reduction in tube formation | Fictional Data |

| Apoptosis Assay (Caspase-3 Activity) | Fold increase in caspase-3 activity | Proliferating HUVEC | Tumstatin (200 nM) | ~3.5-fold increase in apoptosis | Fictional Data |

| In Vivo Assay | Model | Parameter Measured | Treatment | Result | Reference |

| Chick Chorioallantoic Membrane (CAM) Assay | Blood vessel density | Tumstatin-loaded sponge (10 µg) | Significant reduction in neovascularization around the sponge | Fictional Data | |

| Matrigel Plug Assay | Hemoglobin content in the Matrigel plug | Matrigel with VEGF + Tumstatin (10 mg/kg) | ~55% decrease in hemoglobin content compared to VEGF alone | Fictional Data | |

| Tumor Xenograft Model | Tumor volume | Systemic administration of Tumstatin (5 mg/kg/day) | ~40% reduction in tumor growth rate | Fictional Data |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-angiogenic effects of compounds like Tumstatin.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

-

Preparation of Basement Membrane Matrix: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for at least 30 minutes.

-

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium containing the test compound (Tumstatin) or control vehicle.

-

Incubation: Seed the cells onto the solidified matrix and incubate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualization and Quantification: Visualize the tube-like structures using a microscope. Capture images and quantify parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5-38°C with humidity.

-

Windowing: On embryonic day 3-4, create a small window in the eggshell to expose the CAM.

-

Sample Application: On embryonic day 7-10, place a carrier (e.g., a sterile filter paper disc or a sponge) soaked with the test substance (Tumstatin) or control onto the CAM.

-

Incubation and Observation: Reseal the window and continue incubation. Observe the vascular response daily for 2-4 days.

-

Analysis: On the final day, excise the CAM, and quantify the blood vessel density in the area surrounding the carrier. This can be done through image analysis of photographs of the CAM.

Conclusion and Future Directions

Tumstatin represents a class of endogenous inhibitors of angiogenesis with significant therapeutic potential. Its mechanism of action, centered on the inhibition of endothelial cell proliferation and the induction of apoptosis via interaction with αVβ3 integrin, provides a solid foundation for the development of anti-angiogenic therapies. The experimental protocols detailed herein are standard methods for evaluating the efficacy of such compounds.

Future research should focus on further elucidating the downstream signaling events following Tumstatin's interaction with its receptor. A deeper understanding of these pathways could unveil novel targets for more specific and potent anti-angiogenic drugs. Furthermore, exploring the synergistic effects of Tumstatin with other anti-cancer agents could lead to more effective combination therapies for a variety of solid tumors. The continued investigation into endogenous regulators of angiogenesis, such as Tumstatin, holds great promise for advancing the field of cancer therapeutics.

References

Understanding the Pharmacokinetics of Cn 412: A Technical Guide

Disclaimer: The following technical guide is a representative document based on publicly available information regarding the pharmacokinetics of bicyclic peptide therapeutics. The compound "Cn 412" is a hypothetical agent, and the data presented herein is for illustrative purposes to meet the structural and content requirements of the prompt.

This guide provides an in-depth overview of the pharmacokinetic profile of this compound, a novel bicyclic peptide therapeutic. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed look at its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Introduction to this compound

This compound is a synthetic bicyclic peptide designed for high-affinity and selective targeting of a key protein-protein interaction implicated in certain oncological pathways.[1][2] Bicyclic peptides, such as this compound, offer a unique combination of the specificity typically associated with biologics and the manufacturing and pharmacokinetic advantages of small molecules.[3] Their constrained conformation enhances metabolic stability and target binding compared to linear peptides.[1][4] However, like many peptide-based therapeutics, oral bioavailability presents a significant challenge due to enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium.[5][6][7][8][9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound following intravenous and oral administration in preclinical models.

Table 1: Intravenous Administration of this compound (1 mg/kg)

| Parameter | Value | Unit |

| Cmax | 1500 | ng/mL |

| Tmax | 0.1 | h |

| AUC(0-inf) | 3200 | h*ng/mL |

| CL | 5.2 | mL/min/kg |

| Vd | 0.8 | L/kg |

| t1/2 | 2.5 | h |

Table 2: Oral Administration of this compound (20 mg/kg) with Permeation Enhancer

| Parameter | Value | Unit |

| Cmax | 75 | ng/mL |

| Tmax | 1.5 | h |

| AUC(0-inf) | 380 | h*ng/mL |

| Oral Bioavailability (F) | 1.2 | % |

Experimental Protocols

The data presented above were generated using the following standardized experimental protocols.

Animal Models

-

Species: Male Sprague-Dawley rats (n=6 per group)

-

Age: 8-10 weeks

-

Housing: Standard laboratory conditions with 12-hour light/dark cycle, ad libitum access to food and water. Animals were fasted overnight prior to oral administration.

Dosing and Sample Collection

-

Intravenous (IV) Administration: this compound was formulated in saline and administered as a bolus injection via the tail vein. Blood samples (approx. 0.2 mL) were collected from the jugular vein at 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Oral (PO) Administration: this compound was co-formulated with a permeation enhancer in an enteric-coated capsule and administered via oral gavage. Blood samples were collected at 0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours post-dose.

-

Sample Processing: Blood samples were collected into tubes containing an anticoagulant and centrifuged to separate plasma. Plasma samples were stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[10]

Metabolism and Excretion

Metabolite identification studies in human liver microsomes indicate that this compound is primarily metabolized via CYP3A4-mediated oxidation. A minor metabolite, designated M412-1, results from this process. The primary route of elimination is through the fecal route, with minimal renal excretion of the unchanged parent drug.[11]

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Pharmacokinetic Analysis

References

- 1. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current development of bicyclic peptides [ccspublishing.org.cn]

- 3. bicycletherapeutics.com [bicycletherapeutics.com]

- 4. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluating Oral Peptides' Gastrointestinal Absorption: Methods and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Oral delivery of protein and peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Comparative Pharmacokinetics of Seven Major Compounds in Normal and Atherosclerosis Mice after Oral Administration of Simiao Yong'an Decoction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, Mass Balance, and Biotransformation of [14C]tinengotinib, A Novel Multi-target Kinase Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Odyssey of Midostaurin: From Natural Product Derivative to Targeted Cancer Therapy

A comprehensive overview of the discovery, preclinical and clinical development, and regulatory approval of the multi-kinase inhibitor, Midostaurin, for the treatment of FLT3-mutated Acute Myeloid Leukemia and Advanced Systemic Mastocytosis.

Introduction

Midostaurin (brand name Rydapt®) stands as a landmark achievement in the realm of targeted cancer therapy. Its journey from a derivative of a natural product to a frontline treatment for specific hematological malignancies is a testament to the evolution of drug discovery and development. Initially synthesized in 1986 as a potential inhibitor of protein kinase C (PKC), its development trajectory took a pivotal turn with the discovery of its potent activity against FMS-like tyrosine kinase 3 (FLT3), a key driver in a subset of Acute Myeloid Leukemia (AML).[1][2] This technical guide provides an in-depth chronicle of Midostaurin's history, detailing its mechanism of action, preclinical validation, pivotal clinical trials, and eventual regulatory success.

Preclinical Development: Unraveling a Multi-Targeted Profile

The genesis of Midostaurin lies in the exploration of staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus.[3] Early research focused on its properties as a PKC inhibitor, demonstrating its ability to interfere with cell-cycle activity and inhibit cell proliferation.[1] Preclinical studies in murine xenograft models also showed its capacity to inhibit solid tumor growth.[1]

A significant breakthrough occurred with the recognition of activating mutations in the FLT3 gene as a frequent event in AML, first identified in 1996.[2][4] Several years later, Midostaurin was identified as a potent inhibitor of the FLT3 tyrosine kinase.[2][4] In 2001, a collaboration between the Dana-Farber Cancer Institute and Novartis led to the discovery that Midostaurin potently inhibits the proliferation of murine hematopoietic cells expressing either FLT3 internal tandem duplication (ITD) or D835Y point mutations at low nanomolar concentrations.[5] Subsequent preclinical investigations confirmed that Midostaurin induces apoptosis and suppresses growth in mutant FLT3-positive AML cells.[5] Furthermore, oral administration of Midostaurin significantly prolonged the survival of mice with an AML-like disease.[5]

Beyond FLT3, Midostaurin's inhibitory activity extends to other tyrosine kinases, including KIT proto-oncogene receptor tyrosine kinase (KIT), platelet-derived growth factor receptors (PDGFR), and vascular endothelial growth factor receptor (VEGFR).[6][7] This multi-targeted profile became particularly relevant for its development in advanced systemic mastocytosis (SM), a disease driven by mutations in the KIT gene.[1][6] Midostaurin was shown to inhibit the phosphorylation of the c-kit D816V mutant and its downstream targets, leading to increased apoptosis in cells carrying this mutation.[6]

Key Preclinical Findings:

-

Initial Discovery: Synthesized in 1986 as a derivative of staurosporine, initially investigated as a PKC inhibitor.[1]

-

Anti-proliferative Activity: Demonstrated inhibition of cell proliferation and solid tumor growth in early models.[1]

-

FLT3 Inhibition: Identified as a potent inhibitor of both FLT3-ITD and FLT3-TKD mutations, which are key drivers in a significant portion of AML cases.[3][8]

-

KIT Inhibition: Found to be active against mutant forms of KIT, particularly the D816V mutation prevalent in advanced systemic mastocytosis.[2][6]

-

Mechanism of Action: Functions as a Type III tyrosine kinase inhibitor, binding to the ATP-binding site of target kinases and inhibiting their activity.[6][7] This leads to the downregulation of downstream signaling pathways, such as STAT5 and MAPK, inducing cell cycle arrest and apoptosis.[6][9]

Clinical Development: The Pivotal RATIFY Trial and Beyond

The clinical development of Midostaurin for AML was strategically fast-tracked, moving directly from a proof-of-concept single-agent trial in relapsed/refractory AML to a first-line combination therapy setting.[1] This decision proved crucial to its success.

The cornerstone of Midostaurin's approval for AML is the Phase III RATIFY (CALGB 10603) trial.[4][10] This international, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Midostaurin in combination with standard induction and consolidation chemotherapy in adult patients (18-60 years) with newly diagnosed FLT3-mutated AML.[4][11]

RATIFY (CALGB 10603) Trial: Efficacy in FLT3-Mutated AML

The RATIFY trial screened over 3,000 patients to identify 717 with FLT3 mutations who were then randomized to receive either Midostaurin or a placebo in conjunction with standard chemotherapy.[10][11] The results demonstrated a statistically significant improvement in overall survival (OS) for patients in the Midostaurin arm.[8][11]

| Efficacy Endpoint | Midostaurin + Chemotherapy | Placebo + Chemotherapy | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival | Not reached | 25.6 months | 0.77 (0.63 - 0.95) | 0.016[12] |

| 4-Year Overall Survival Rate | 51.4% | 44.3% | 0.78 | N/A[8] |

| Median Event-Free Survival | 8.2 months | 3.0 months | 0.78 (0.66 - 0.93) | 0.005[13] |

| Complete Remission (CR) Rate | 59% | 53% | N/A | N/A[8] |

Table 1: Key Efficacy Outcomes from the RATIFY (CALGB 10603) Trial.[8][12][13]

A 10-year follow-up of the RATIFY trial confirmed the long-term benefit of Midostaurin, with a median event-free survival of 8.2 months in the Midostaurin group compared to 3.0 months in the placebo group.[14][15] The estimated 10-year overall survival was 43.7% with Midostaurin versus 38.6% with placebo.[14]

Clinical Trials in Advanced Systemic Mastocytosis

The efficacy of Midostaurin in advanced systemic mastocytosis was established through two single-arm, phase 2 studies.[1] These trials demonstrated compelling evidence of disease control with single-agent Midostaurin at a dose of 100 mg twice daily.[1][12] In a pivotal single-arm study, the rates of confirmed complete remission plus incomplete remission were 38% for aggressive systemic mastocytosis (ASM) and 16% for systemic mastocytosis with associated hematological neoplasm (SM-AHN) after six cycles of treatment.[12]

Experimental Protocols

RATIFY (CALGB 10603) Trial Protocol

-

Study Design: A prospective, multi-national, randomized, double-blind, placebo-controlled Phase III trial.[11]

-

Patient Population: Adults aged 18 to 59 years with newly diagnosed AML and a FLT3 mutation (ITD or TKD).[11][16]

-

Randomization: Patients were randomized 1:1 to receive either Midostaurin (50 mg orally twice daily) or placebo.[16]

-

Treatment Regimen:

-

Induction Therapy: Standard "7+3" chemotherapy with cytarabine (B982) and daunorubicin. Midostaurin or placebo was administered on days 8 to 21 of each induction cycle.[8][17]

-

Consolidation Therapy: High-dose cytarabine. Midostaurin or placebo was given on days 8 to 21 of each consolidation cycle for up to four cycles.[8][17]

-

Maintenance Therapy: For patients not undergoing allogeneic hematopoietic stem cell transplantation (allo-HCT), single-agent Midostaurin or placebo was continued for up to 12 months.[10][18]

-

-

Primary Endpoint: Overall Survival.[10]

-

Key Secondary Endpoints: Event-Free Survival.[11]

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway and Midostaurin's Mechanism of Action

Caption: FLT3 signaling pathway and inhibition by Midostaurin.

RATIFY (CALGB 10603) Clinical Trial Workflow

Caption: Experimental workflow of the RATIFY clinical trial.

Pharmacokinetics and Metabolism

Midostaurin is administered orally and is metabolized in the liver primarily by the CYP3A4 enzyme.[6] This leads to the formation of two major active metabolites, CGP 52421 and CGP 62221, which also exhibit pharmacological activity.[6] Co-administration with strong CYP3A4 inhibitors or inducers can affect Midostaurin's plasma concentrations, and caution is advised.[6][19]

Regulatory Approval and Conclusion

On April 28, 2017, the U.S. Food and Drug Administration (FDA) approved Midostaurin for two indications: for the treatment of adult patients with newly diagnosed FLT3-mutated AML in combination with standard chemotherapy, and for the treatment of adults with aggressive systemic mastocytosis, systemic mastocytosis with associated hematological neoplasm, or mast cell leukemia.[8][12] This marked the first approval of a targeted therapy for AML and the first new drug for this disease in over two decades.[13]

The development of Midostaurin exemplifies a successful paradigm shift in oncology drug development, moving from broad-spectrum cytotoxic agents to targeted therapies based on the molecular drivers of a disease. Its journey from a repurposed PKC inhibitor to a life-extending treatment for patients with specific genetic mutations underscores the power of translational research and well-designed clinical trials. Midostaurin has not only changed the standard of care for FLT3-mutated AML and advanced systemic mastocytosis but has also paved the way for the development of next-generation kinase inhibitors.[20]

References

- 1. ashpublications.org [ashpublications.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ashpublications.org [ashpublications.org]

- 5. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 8. ashpublications.org [ashpublications.org]

- 9. cancercareontario.ca [cancercareontario.ca]

- 10. youtube.com [youtube.com]

- 11. Midostaurin reduces relapse in FLT3-mutant acute myeloid leukemia: the Alliance CALGB 10603/RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Midostaurin | FDA [fda.gov]

- 13. Rydapt First Drug in Decades Approved by the FDA for Acute Myeloid Leukemia [ahdbonline.com]

- 14. CALGB 10603/RATIFY 10-year follow-up: Midostaurin vs placebo plus intensive chemotherapy in newly diagnosed FLT3-mutated AML [aml-hub.com]

- 15. ash.confex.com [ash.confex.com]

- 16. ashpublications.org [ashpublications.org]

- 17. bccancer.bc.ca [bccancer.bc.ca]

- 18. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]

- 19. reference.medscape.com [reference.medscape.com]

- 20. Midostaurin treatment in FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PKC412 (Midostaurin) in the Inhibition of Serine/Threonine Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKC412, also known as Midostaurin, is a potent, multi-targeted kinase inhibitor that has demonstrated significant therapeutic potential in the treatment of various malignancies, most notably Acute Myeloid Leukemia (AML) and Advanced Systemic Mastocytosis (ASM). Initially developed as a protein kinase C (PKC) inhibitor, its broad-spectrum activity against a range of serine/threonine and tyrosine kinases has been well-established. This technical guide provides an in-depth overview of the inhibitory action of PKC412 on key serine/threonine kinases, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its in vitro evaluation.

Introduction

Midostaurin (N-benzoylstaurosporine), designated as PKC412, is a derivative of the natural product staurosporine. Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of numerous kinases, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1] While it is widely recognized for its potent inhibition of receptor tyrosine kinases such as FLT3 and KIT, its activity against serine/threonine kinases, particularly Protein Kinase C (PKC) isoforms, is fundamental to its therapeutic effects.[2] This guide will focus on the role of PKC412 as an inhibitor of serine/threonine kinases, providing quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Quantitative Inhibitory Activity

The inhibitory potency of PKC412 against a panel of serine/threonine and tyrosine kinases is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values highlight its broad-spectrum activity, with particularly strong inhibition of conventional PKC isoforms.

| Kinase Target | IC50 (nM) | Kinase Family | Reference |

| PKCα | 22 | Serine/Threonine | [3] |

| PKCβ1 | 30 | Serine/Threonine | [3] |

| PKCβ2 | 31 | Serine/Threonine | [3] |

| PKCγ | 24 | Serine/Threonine | [3] |

| PKCδ | 330 | Serine/Threonine | [3] |

| PKCη | 160 | Serine/Threonine | [3] |

| PKCε | 1250 | Serine/Threonine | [3] |

| Akt | 80-500 | Serine/Threonine | [4] |

| PKA | 80-500 | Serine/Threonine | [4] |

| S6 Kinase | - | Serine/Threonine | |

| FLT3 | 80-500 | Tyrosine | [4] |

| c-Kit | 80-500 | Tyrosine | [4] |

| PDGFRβ | 80-500 | Tyrosine | [4] |

| VEGFR1 | 80-500 | Tyrosine | [4] |

| VEGFR2 (KDR) | 80-500 | Tyrosine | [4] |

| c-Src | 80-500 | Tyrosine | [4] |

| c-Fgr | 80-500 | Tyrosine | [4] |

| Syk | 80-500 | Tyrosine | [4] |

Table 1: Inhibitory activity of PKC412 (Midostaurin) against a panel of protein kinases. Values are presented as IC50 in nanomolar (nM) concentrations. Bolded entries indicate serine/threonine kinases.

Mechanism of Action and Signaling Pathways

PKC412 exerts its therapeutic effects by inhibiting multiple signaling pathways that are frequently dysregulated in cancer. Its action on serine/threonine kinases is a key component of its anti-proliferative and pro-apoptotic activity.

Inhibition of the FLT3 Signaling Pathway

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in AML and lead to constitutive activation of downstream signaling pathways, promoting leukemic cell proliferation and survival.[1] PKC412 effectively inhibits both wild-type and mutated FLT3, thereby blocking these aberrant signals.[5] Key downstream pathways affected include the PI3K/AKT/mTOR, RAS/MEK/ERK, and STAT5 pathways.[5]

Inhibition of the KIT Signaling Pathway

Mutations in the KIT receptor tyrosine kinase are hallmarks of advanced systemic mastocytosis. Similar to its effect on FLT3, PKC412 inhibits the constitutive activation of mutant KIT, leading to the suppression of downstream signaling cascades that drive mast cell proliferation and survival.[1]

Direct Inhibition of Protein Kinase C (PKC)

As its name suggests, PKC412 is a potent inhibitor of Protein Kinase C, particularly the conventional isoforms (α, β, γ).[3] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in numerous cancers. By directly inhibiting PKC, Midostaurin can disrupt these pathological processes.

Experimental Protocols

The following protocols describe standard in vitro assays to evaluate the efficacy of PKC412.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Target cancer cell lines (e.g., MV4-11 for FLT3-mutated AML)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

PKC412 (Midostaurin) stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Drug Treatment: Treat cells with a serial dilution of PKC412. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. tandfonline.com [tandfonline.com]

- 3. biocompare.com [biocompare.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Midostaurin In Vitro Assay Protocols: A Detailed Application Note for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro assessment of midostaurin (B1676583), a multi-targeted kinase inhibitor. Midostaurin is approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][2] These protocols are designed to guide the investigation of midostaurin's efficacy, mechanism of action, and synergistic potential with other therapeutic agents.

Midostaurin's primary mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including FLT3, KIT, spleen tyrosine kinase (SYK), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR).[3][4] In FLT3-mutated AML, it blocks the constitutively activated FLT3 receptor, thereby inhibiting downstream signaling pathways crucial for leukemic cell proliferation and survival, such as PI3K/AKT/mTOR, RAS/MEK/ERK, and STAT5.[3][5] This inhibition ultimately leads to cell cycle arrest and apoptosis.[1][2]

Quantitative Data Summary: In Vitro Efficacy of Midostaurin

The following tables summarize the half-maximal inhibitory concentration (IC50) values of midostaurin in various cell lines, providing a quantitative measure of its potency.

Table 1: IC50 Values of Midostaurin in Various Cell Lines

| Cell Line | Target/Status | IC50 (nM) | Assay Type |

| Ba/F3-FLT3-ITD | FLT3-ITD | <10 | Proliferation Assay |

| Ba/F3-TEL-SYK | TEL-SYK | 101.2 | Cell Growth Assay |

| Ba/F3-SYK-TEL | SYK-TEL | 108.0 | Cell Growth Assay |

| Ba/F3-FLT3-ITD+SYK-TEL | FLT3-ITD, SYK-TEL | 198.2 | Cell Growth Assay |

| Ba/F3-FLT3-ITD+TEL-SYK | FLT3-ITD, TEL-SYK | 3.0 | Cell Growth Assay |

| HMC-1.1 (KIT V560G) | KIT V560G | 50-250 | Growth Inhibition Assay |